An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyl-1,3-divinyldisilazane, often abbreviated as VMM or TMDVSiN, is a versatile organosilicon compound with the chemical formula C8H19NSi2. Its unique structure, featuring two vinyl groups and a disilazane backbone, imparts a combination of reactivity and stability that makes it a valuable building block and functional material in a diverse range of applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, an exploration of its reactivity, and a summary of its key applications.
Chemical and Physical Properties
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a colorless to light yellow, clear liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial use.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C8H19NSi2 | [1][2] |
| Molecular Weight | 185.42 g/mol | [1] |
| CAS Number | 7691-02-3 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >95.0% (GC) | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Boiling Point | 160-161 °C | [1] |
| Density | 0.819 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4405 | [1] |
| Flash Point | 34 °C | [1] |
| Solubility | Soluble in many organic solvents. Reacts slowly with water. | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. Key spectroscopic data are available, although specific spectra from primary literature are recommended for detailed analysis.
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¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of methyl and vinyl protons.
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¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the Si-N-Si and C=C functional groups.
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Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.
Experimental Protocols
Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
A common method for the synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane involves the ammonolysis of chlorodimethylvinylsilane.
Materials:
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Chlorodimethylvinylsilane (CDVS)
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Anhydrous ammonia (gas)
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Anhydrous inert solvent (e.g., diethyl ether, toluene)
-
Inert gas for blanketing (e.g., nitrogen, argon)
Procedure:
-
A solution of chlorodimethylvinylsilane in an anhydrous inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser. The system is maintained under an inert atmosphere.
-
Anhydrous ammonia gas is bubbled through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain a desired temperature.
-
The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Upon completion, the reaction mixture contains the desired product and ammonium chloride as a solid byproduct.
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The ammonium chloride is removed by filtration.
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The solvent is removed from the filtrate by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.
Purification by Fractional Distillation
Fractional distillation is a critical step to obtain high-purity 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, especially for applications in electronics and polymer synthesis where impurities can be detrimental.[4][5]
Apparatus:
-
Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
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Condenser
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Receiving flask
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Heating mantle
-
Vacuum source (for reduced pressure distillation)
Procedure:
-
The crude product is placed in the round-bottom flask with boiling chips.
-
The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure.
-
The heating mantle is turned on, and the temperature is gradually increased to bring the liquid to a boil.
-
The vapor will rise through the fractionating column, and a temperature gradient will be established.
-
The fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure is collected in the receiving flask.
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The purity of the collected fractions can be checked by GC analysis.
Reactivity and Mechanisms
The reactivity of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is primarily governed by the Si-N bond and the vinyl groups.
Hydrolysis
The Si-N bond in disilazanes is susceptible to hydrolysis, reacting with water to form silanols and ammonia. This reaction is generally slow with atmospheric moisture but can be accelerated by acids or bases.[1]
Reaction with Alcohols
Similar to hydrolysis, the Si-N bond can be cleaved by alcohols in a process known as alcoholysis, yielding alkoxysilanes and ammonia. This reaction is often catalyzed by acids or bases.[6]
Hydrosilylation
The vinyl groups of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane can undergo hydrosilylation, which is the addition of a Si-H bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes and is a key step in the synthesis of silicone polymers and for cross-linking silicone elastomers.[7]
Copolymerization
The vinyl groups also allow 1,1,3,3-Tetramethyl-1,3-divinyldisilazane to act as a monomer or cross-linking agent in polymerization reactions, particularly in the production of silicone resins and rubbers.[1]
Applications
The unique properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane lead to its use in a variety of high-performance applications.
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Silicone Polymer Synthesis: It serves as a crucial intermediate and end-capping agent in the production of silicone polymers, allowing for precise control over molecular weight and polymer architecture.[8]
-
Surface Modification: It is used to modify the surfaces of materials like glass and silica, imparting hydrophobicity and improving adhesion to polymer matrices.
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Adhesion Promoter: In the microelectronics industry, it is employed as an adhesion promoter for photoresists on silicon wafers.[1]
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Cross-linking Agent: Its divinyl functionality makes it an effective cross-linking agent for silicone elastomers, enhancing their mechanical properties.
-
Chemical Intermediate: It is a versatile starting material for the synthesis of other organosilicon compounds.[3]
Safety and Handling
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a flammable liquid and vapor. It can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated place away from sources of ignition. It is sensitive to moisture and should be stored under an inert atmosphere.[1]
Conclusion
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a key organosilicon compound with a broad spectrum of applications driven by its unique chemical structure and reactivity. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research, development, and industrial processes. This guide provides a foundational understanding for professionals working with this versatile chemical.
References
- 1. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE | [gelest.com]
- 2. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | C8H19NSi2 | CID 82126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 4. Purification [chem.rochester.edu]
- 5. vlab.amrita.edu [vlab.amrita.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
